molecular formula C13H14N2O2 B7825770 ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate

ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7825770
M. Wt: 230.26 g/mol
InChI Key: CVKHSRJWOCXTPU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, features a phenyl group at the 3-position of the pyrazole ring, which is substituted with a methyl group, and a carboxylate ester group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: Ethyl 5-(3-methylphenyl)-1H-pyrazole-4-ol.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological pathways and its potential use in therapeutic applications.

Medicine: Research is ongoing to explore the use of this compound in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the methyl group on the phenyl ring.

  • Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate: Similar pyrazole core but with the carboxylate group at a different position.

  • Ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness: Ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity

Properties

IUPAC Name

ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-14-15-12(11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKHSRJWOCXTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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